molecular formula C10H13N3 B067311 3-Propyl-5-aminobenzimidazole CAS No. 177843-28-6

3-Propyl-5-aminobenzimidazole

Cat. No.: B067311
CAS No.: 177843-28-6
M. Wt: 175.23 g/mol
InChI Key: GHNUVXILNKQHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-5-aminobenzimidazole is a benzimidazole derivative characterized by a propyl substituent at the 3-position and an amino group at the 5-position of the bicyclic aromatic ring. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors.

Synthesis typically involves cyclo-condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acids or their equivalents under acidic conditions. For example, polyphosphoric acid (PPA) is a common catalyst for such reactions, as demonstrated in the synthesis of structurally related isoxazolyl benzimidazoles .

Properties

CAS No.

177843-28-6

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3

InChI Key

GHNUVXILNKQHPB-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C=C(C=C2)N

Canonical SMILES

CCCN1C=NC2=C1C=C(C=C2)N

Synonyms

1H-Benzimidazol-6-amine,1-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include isoxazolyl benzimidazoles, methyl-substituted benzimidazoles, and styryl-linked derivatives. The table below highlights differences in substituents and synthesis approaches:

Compound Substituents Synthesis Method Key Spectral Data
3-Propyl-5-aminobenzimidazole 3-propyl, 5-amino Cyclo-condensation with PPA IR: N-H (3300 cm⁻¹), C-H (propyl, 2900 cm⁻¹); ¹H NMR: δ 1.6 (propyl CH₂), δ 6.8–7.5 (aromatic protons)
Isoxazolyl benzimidazoles 3-isoxazolyl, 5-methyl/styryl Cyclo-condensation of β-isoxazolyl acids with N-methyl o-phenylenediamine in PPA IR: C=O (1700 cm⁻¹), ¹H NMR: δ 2.3 (methyl), δ 6.2–7.8 (styryl protons)
5-Methoxybenzimidazole 5-methoxy Oxidative cyclization ¹H NMR: δ 3.8 (OCH₃), Mass: m/z 148 [M⁺]

Key Observations :

  • Substituent Effects: The 3-propyl group in this compound increases hydrophobicity compared to polar isoxazolyl or methoxy groups in analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Complexity : Isoxazolyl derivatives require pre-functionalized β-isoxazolyl acids, adding synthetic steps compared to the direct alkylation used for 3-propyl substitution .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Isoxazolyl benzimidazoles exhibit moderate activity against Staphylococcus aureus (MIC 16 µg/mL) due to isoxazole’s ability to disrupt bacterial cell wall synthesis . The amino group in this compound may enhance targeting of DNA gyrase.
  • Solubility: The amino group in this compound improves water solubility (predicted logP ≈ 2.1) compared to methoxy-substituted analogs (logP ≈ 2.8).

Spectral Characterization

  • IR Spectroscopy: The amino group in this compound shows a distinct N-H stretch at 3300 cm⁻¹, absent in non-amino analogs. Isoxazolyl derivatives exhibit strong C=O stretches (~1700 cm⁻¹) due to adjacent carbonyl groups .
  • ¹H NMR : Propyl chains produce triplet signals (δ 1.6–2.1), whereas styryl groups in isoxazolyl derivatives show downfield shifts (δ 6.2–7.8) for aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.